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Compound of Interest

Compound Name: 2-(Bromomethyl)benzaldehyde

Cat. No.: B049007 Get Quote

For researchers and professionals in drug development and chemical synthesis, the

unambiguous confirmation of a molecule's structure is paramount. This guide provides a

comparative framework for validating the structure of compounds derived from 2-
(bromomethyl)benzaldehyde, a versatile bifunctional building block. We present key

experimental data for 2-(bromomethyl)benzaldehyde and its chloro- and iodo-analogs,

alongside detailed protocols for the primary analytical techniques used in their characterization.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-(halomethyl)benzaldehyde

derivatives, facilitating a direct comparison of the influence of the halogen atom on their

spectral properties.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
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Compound
Aldehyde Proton
(CHO), δ (ppm)

Benzylic Protons
(CH₂X), δ (ppm)

Aromatic Protons,
δ (ppm)

2-

(Bromomethyl)benzal

dehyde

~10.0 (s) ~4.8 (s) 7.4-7.9 (m)

2-

(Chloromethyl)benzal

dehyde

~10.4 (s) ~4.9 (s) 7.4-7.9 (m)

2-

(Iodomethyl)benzalde

hyde

~10.0 (s) ~4.5 (s) 7.2-7.9 (m)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 101 MHz)

Compound
Carbonyl Carbon
(C=O), δ (ppm)

Benzylic Carbon
(CH₂X), δ (ppm)

Aromatic Carbons,
δ (ppm)

2-

(Bromomethyl)benzal

dehyde

~192.0 ~32.0 128.0-137.0

2-

(Chloromethyl)benzal

dehyde

~192.1 ~45.0 127.0-138.0

2-

(Iodomethyl)benzalde

hyde

~192.5 ~5.0 128.0-140.0

Table 3: FT-IR Spectroscopic Data (cm⁻¹)
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Compound C=O Stretch
Aromatic C-H
Stretch

C-H Stretch
(Aldehyde)

C-X Stretch

2-

(Bromomethyl)be

nzaldehyde

~1700 ~3070 ~2850, ~2750 ~670

2-

(Chloromethyl)be

nzaldehyde

~1705 ~3070 ~2860, ~2770 ~750

2-

(Iodomethyl)benz

aldehyde

~1695 ~3060 ~2840, ~2740 ~600

Table 4: Mass Spectrometry Data

Compound Molecular Formula
Molecular Weight (
g/mol )

Key Fragmentation
Peaks (m/z)

2-

(Bromomethyl)benzal

dehyde

C₈H₇BrO 199.04
198/200 (M⁺), 119

(M⁺-Br), 91 (C₇H₇⁺)

2-

(Chloromethyl)benzal

dehyde

C₈H₇ClO 154.59
154/156 (M⁺), 119

(M⁺-Cl), 91 (C₇H₇⁺)

2-

(Iodomethyl)benzalde

hyde

C₈H₉IO 260.06
260 (M⁺), 133 (M⁺-I),

91 (C₇H₇⁺)

Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
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Protocol:

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard.

¹H NMR Acquisition:

Acquire the spectrum on a 400 MHz NMR spectrometer.

Set the spectral width to cover a range of 0-12 ppm.

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Acquire the spectrum on the same instrument, operating at 101 MHz for ¹³C.

Set the spectral width to cover a range of 0-220 ppm.

Use a proton-decoupled pulse sequence.

A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

Acquire a larger number of scans (typically 1024 or more) due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the spectra to the

TMS signal (0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Protocol:
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Sample Preparation:

For liquid samples, a small drop can be placed between two potassium bromide (KBr) or

sodium chloride (NaCl) plates to form a thin film.

For solid samples, prepare a KBr pellet by grinding a small amount of the sample (1-2 mg)

with approximately 100 mg of dry KBr powder and pressing the mixture into a translucent

disk using a hydraulic press.

Background Spectrum: Record a background spectrum of the empty sample compartment

(for thin films) or a pure KBr pellet.

Sample Spectrum: Place the prepared sample in the spectrometer and record the spectrum.

Data Acquisition: Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. Co-adding 16-32 scans is common to improve the signal-to-noise ratio.

Data Analysis: The background spectrum is automatically subtracted from the sample

spectrum. Identify the characteristic absorption bands and compare them to known

correlation charts.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

Sample Introduction: Introduce a dilute solution of the compound (typically in methanol or

acetonitrile) into the mass spectrometer. Common ionization techniques for these

compounds include Electron Ionization (EI) or Electrospray Ionization (ESI).

EI-MS:

Volatilize the sample in a high vacuum.

Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV).

This causes ionization and fragmentation.
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ESI-MS:

The sample solution is passed through a charged capillary, creating a fine spray of

charged droplets.

The solvent evaporates, leading to the formation of gas-phase ions.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak

(M⁺) and the characteristic fragmentation patterns. The isotopic pattern of the halogen (Br:

~1:1 ratio for ⁷⁹Br and ⁸¹Br; Cl: ~3:1 ratio for ³⁵Cl and ³⁷Cl) is a key diagnostic feature.

Visualizing the Workflow and Chemical Reactivity
To further clarify the processes involved in structural validation and the chemical utility of these

compounds, the following diagrams are provided.
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Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Validation

Synthesis of
2-(Halomethyl)benzaldehyde

Derivative

Purification
(e.g., Column Chromatography,

Recrystallization)

NMR Spectroscopy
(¹H, ¹³C)

Pure Sample

Mass Spectrometry
(EI or ESI)

Pure Sample

FT-IR Spectroscopy

Pure Sample

Analyze Spectra:
- Chemical Shifts

- Coupling Constants
- m/z Values

- Isotopic Patterns
- Functional Group Frequencies

Confirm Structure:
- Consistent with all data?
- Compare with literature/

expected values
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Aldehyde Reactions

Halomethyl Reactions (SN2)

2-(Halomethyl)benzaldehyde
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Wittig Reaction

Reductive Amination

Reaction with Amines

Reaction with Alkoxides
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2-(Halomethyl)benzoic Acid

[2-(Halomethyl)phenyl]methanol

Stilbene Derivative

Substituted Amine

Substituted Isoindoline

Ether Derivative

Thioether Derivative
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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